molecular formula C18H11NO2 B3057482 1-nitrotriphenylene CAS No. 81316-78-1

1-nitrotriphenylene

Cat. No.: B3057482
CAS No.: 81316-78-1
M. Wt: 273.3 g/mol
InChI Key: HCZVRRQDPKTLAK-UHFFFAOYSA-N
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Description

1-Nitrotriphenylene is a nitrated polycyclic aromatic hydrocarbon (PAH) known for its mutagenic and potentially carcinogenic properties . It is a derivative of triphenylene, a compound consisting of four fused benzene rings. The nitro group attached to the triphenylene structure significantly alters its chemical behavior and reactivity.

Preparation Methods

1-Nitrotriphenylene can be synthesized through various methods. One common approach involves the nitration of triphenylene using nitric acid and sulfuric acid as nitrating agents . This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triphenylene molecule.

Another method involves the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is an efficient way to prepare substituted triphenylenes, including electron-deficient systems . This method is particularly useful for synthesizing electron-deficient triphenylenes that are challenging to prepare using traditional methods.

Chemical Reactions Analysis

1-Nitrotriphenylene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-nitrotriphenylene involves its interaction with cellular components, leading to mutagenic and potentially carcinogenic effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, causing mutations . These interactions can disrupt normal cellular processes and lead to adverse health effects.

Comparison with Similar Compounds

1-Nitrotriphenylene can be compared with other nitrated PAHs, such as:

This compound is unique due to its specific structure and the position of the nitro group, which influences its reactivity and environmental behavior.

Properties

IUPAC Name

1-nitrotriphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-19(21)17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVRRQDPKTLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231046
Record name Triphenylene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81316-78-1
Record name Triphenylene, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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